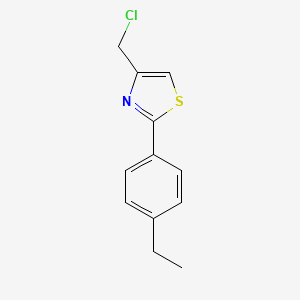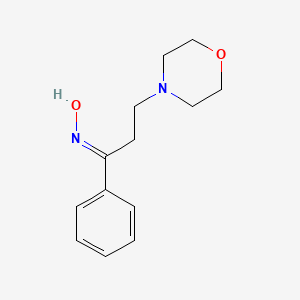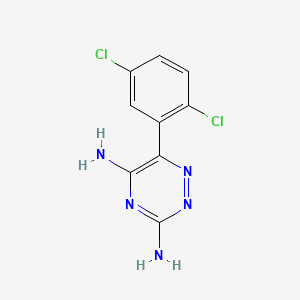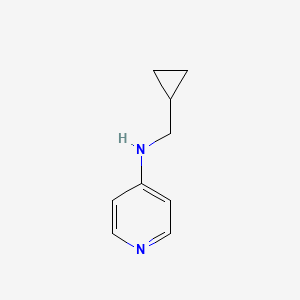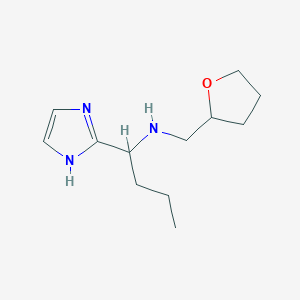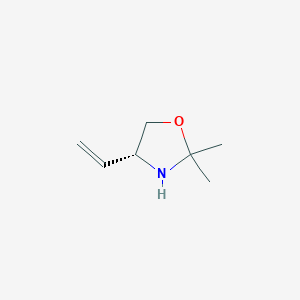
1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is an organic compound featuring a phenylene core substituted with tetramethyl groups and linked to two imidazole rings via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Formation of Methylene Bridges: The phenylenediamine is reacted with formaldehyde under acidic conditions to form the bis(methylene) intermediate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. The tetramethyl-phenylene core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but lacks the tetramethyl substitution.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is unique due to its tetramethyl-substituted phenylene core, which imparts distinct electronic and steric properties. This enhances its stability and reactivity compared to similar compounds without the tetramethyl groups.
Properties
Molecular Formula |
C18H22N4 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]imidazole |
InChI |
InChI=1S/C18H22N4/c1-13-14(2)18(10-22-8-6-20-12-22)16(4)15(3)17(13)9-21-7-5-19-11-21/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
UIANYESDIYVJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=CN=C2)C)C)CN3C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


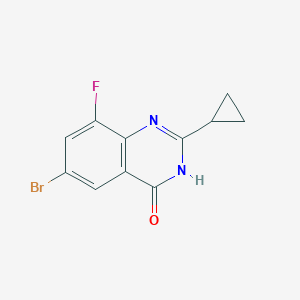
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde](/img/structure/B11766190.png)
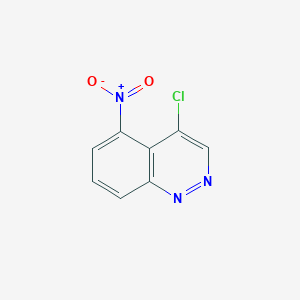
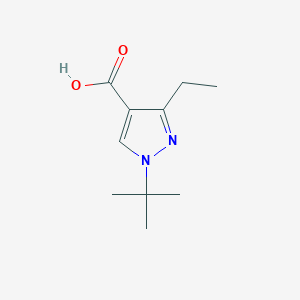
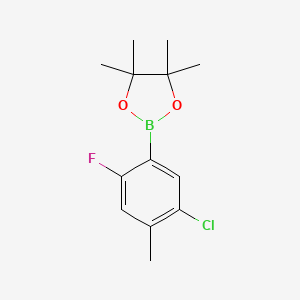
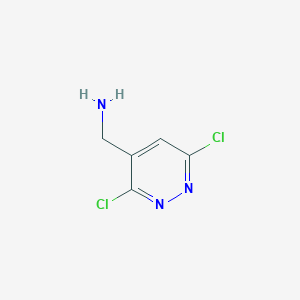
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)
